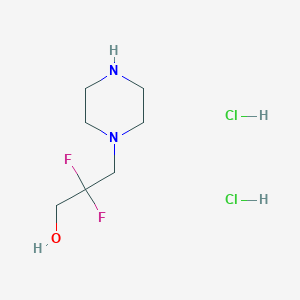

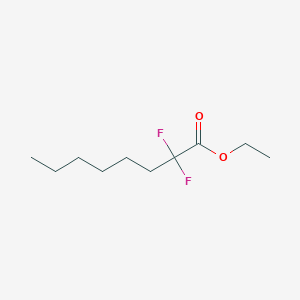

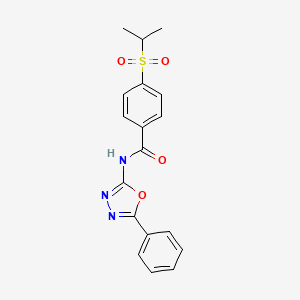

![molecular formula C24H26ClN5O3 B2851428 2-(4-氯苄基)-N-异丁基-4-异丙基-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1105214-36-5](/img/structure/B2851428.png)

2-(4-氯苄基)-N-异丁基-4-异丙基-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds of this class have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .科学研究应用

Antiviral Activity

The compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, which has been studied for its potential antiviral activities . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . The greatest antiviral activity among the [1,2,4]triazolo[4,3-a]quinoxalines compounds was found for a compound which showed reduction of the number of the plaques by 25% at 20 mg/ml .

Antimicrobial Activity

Compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have also been investigated for their antimicrobial properties . Some of the synthesized compounds exhibit antibacterial and/or antifungal activities . The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections .

Anticancer Activity

Triazoloquinazoline derivatives have been synthesized and investigated for their anticancer activity against four human cancer cell lines . Five derivatives demonstrated comparable cytotoxic activity with that of doxorubicin as a reference anticancer drug .

Enzyme Inhibitors

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is structurally similar to our compound of interest, has been studied for its potential as an enzyme inhibitor . These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been investigated for its potential as an antitubercular agent .

Analgesic and Anti-inflammatory

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their analgesic and anti-inflammatory properties .

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been associated with anticancer activity through antagonism of the a2b receptor . This receptor is involved in various pathophysiological conditions, including tumors and ischemia .

Mode of Action

For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate with DNA, which can disrupt the normal functioning of cancer cells .

Biochemical Pathways

Similar compounds have been found to affect γ-aminobutyric acid (gaba) ergic neurotransmission and influence enzymes such as glutamate decarboxylase (gad) and α-oxoglutarate aminotransferase (gaba-t) in the brain .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been performed on similar compounds .

Result of Action

Similar compounds have been found to exhibit anticancer activities, with some showing promising results against hepg2, hct-116, and mcf-7 cancer cell lines .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the specific characteristics of the target cells .

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O3/c1-14(2)12-26-21(31)17-7-10-19-20(11-17)30-23(29(15(3)4)22(19)32)27-28(24(30)33)13-16-5-8-18(25)9-6-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWYAFJBVHPFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

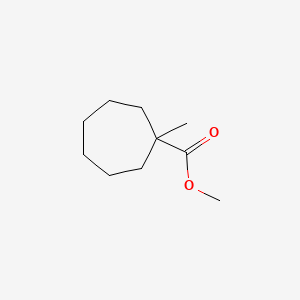

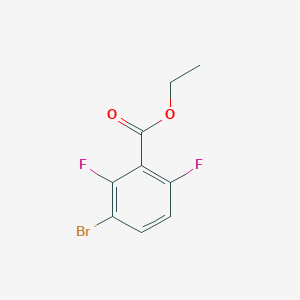

![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)

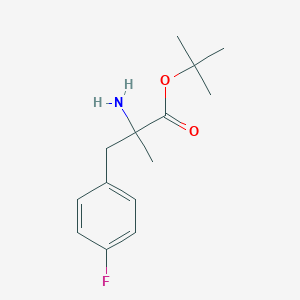

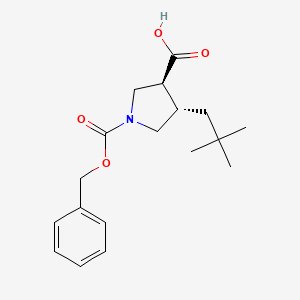

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2851361.png)

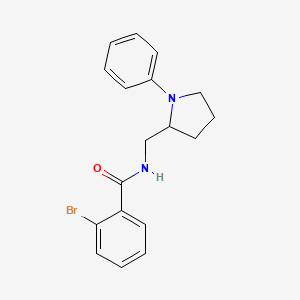

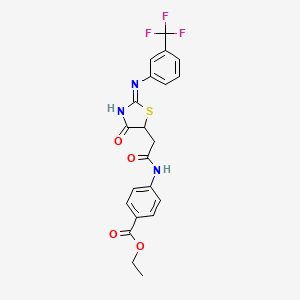

![(E)-1-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2851363.png)